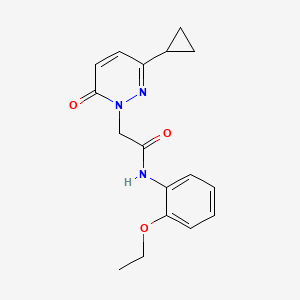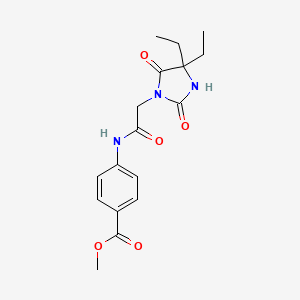![molecular formula C18H19F3N2O3 B2475914 1-[(1-{3-[4-(Trifluorometil)fenil]propanol}azetidin-3-il)metil]pirrolidina-2,5-diona CAS No. 2097866-15-2](/img/structure/B2475914.png)
1-[(1-{3-[4-(Trifluorometil)fenil]propanol}azetidin-3-il)metil]pirrolidina-2,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H19F3N2O3 and its molecular weight is 368.356. The purity is usually 95%.
BenchChem offers high-quality 1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos
Los derivados de TFMP juegan un papel crucial en la protección de cultivos. El primer derivado de TFMP introducido en el mercado agroquímico fue fluazifop-butilo. Desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO. Estos compuestos protegen los cultivos de plagas, y sus propiedades únicas se derivan de la combinación del átomo de flúor y la porción de piridina .
Farmacéuticos
Varios derivados de TFMP encuentran aplicaciones en la industria farmacéutica. Cinco productos farmacéuticos que contienen la parte TFMP han obtenido la aprobación para su comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos. Las propiedades fisicoquímicas del átomo de flúor y el andamiaje de piridina contribuyen a sus actividades biológicas .
Productos Veterinarios
Además de la medicina humana, los derivados de TFMP se utilizan en productos veterinarios. Dos productos veterinarios que contienen la parte TFMP han recibido la aprobación para su comercialización. Estos compuestos demuestran un potencial para el tratamiento de problemas de salud animal .
Materiales Funcionales
Los derivados de TFMP han encontrado aplicaciones en materiales funcionales. Sus propiedades únicas los hacen valiosos para el diseño de nuevos materiales con características específicas. Aunque no se proporcionan ejemplos específicos en la literatura, se justifica una mayor exploración .
Inhibición de la Kinasa
Los compuestos que contienen TFMP se han investigado por sus propiedades de inhibición de la kinasa. Por ejemplo, algunos derivados exhiben actividad nanomolar contra CK1γ y CK1ε. Los investigadores continúan explorando modificaciones para mejorar su eficacia .
Investigación Antiviral
Los derivados de imidazol basados en isatina, que contienen la parte TFMP, han mostrado una actividad significativa contra la ARN polimerasa dependiente de ARN (RdRp) del SARS-CoV-2. Estos compuestos podrían ser candidatos prometedores para el desarrollo de fármacos antivirales .
Propiedades
IUPAC Name |
1-[[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c19-18(20,21)14-4-1-12(2-5-14)3-6-15(24)22-9-13(10-22)11-23-16(25)7-8-17(23)26/h1-2,4-5,13H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGQGOUIHZUSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2475833.png)
![Tert-butyl 3-[(3-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2475834.png)

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)

![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-propylacetamide](/img/structure/B2475839.png)
![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)
![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)
![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)

![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2475851.png)
